2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 1262007-31-7
Cat. No.: VC11769836
Molecular Formula: C17H17NO5S
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262007-31-7 |
|---|---|
| Molecular Formula | C17H17NO5S |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 3-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C17H17NO5S/c19-16-11-13(17(20)21)5-8-15(16)12-3-6-14(7-4-12)24(22,23)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2,(H,20,21) |
| Standard InChI Key | PLFBUEXGBPWGRU-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O |
Introduction
Overview
2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound categorized as a biphenyl derivative, recognized for its unique structure and potential applications in various scientific fields. It features a biphenyl core, a hydroxyl group, a pyrrolidin-1-ylsulfonyl group, and a carboxylic acid functional group. The sulfonamide functional group enhances its chemical reactivity and biological activity.
Synthesis
The synthesis of 2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid typically involves several key steps conducted in laboratory settings using chemical reactions involving biphenyl derivatives and pyrrolidine sulfonamide precursors. These multi-step synthetic routes require careful control of reaction conditions to optimize yield and purity. The reactions usually require specific conditions such as temperature control, solvent choice (often organic solvents like dichloromethane), and catalytic agents to facilitate the formation of desired products. Reaction yields and purity can be optimized by adjusting these parameters.
Chemical Reactivity
2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid participates in several chemical reactions due to its functional groups:
-
Esterification: The carboxylic acid group can react with alcohols to form esters.
-
Amide formation: Reacts with amines to form amides.
-
Sulfonylation: The sulfonamide group can undergo further modifications.
-
Hydroxylation: The hydroxyl group can be involved in ether formations or redox reactions.
Reactions involving this compound often require careful control of reaction conditions to prevent side reactions, particularly given the presence of multiple reactive sites.
Potential Applications
This compound has potential applications in:
-
Medicinal Chemistry: Due to its structural characteristics.
-
Drug Development: Potential as a therapeutic agent.
-
Enzyme Interactions and Receptor Binding: Its derivatives are utilized in biochemical assays to study enzyme interactions and receptor binding.
-
Anti-inflammatory and Anticancer Applications: Research indicates potential therapeutic properties.
Mechanism of Action
The mechanism of action for 2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is not fully elucidated, but may involve:
-
Enzyme Inhibition: Interacting with enzymes to disrupt their catalytic activity.
-
Receptor Modulation: Binding to receptors to either activate or block signaling pathways.
-
Protein Binding: Interacting with proteins, influencing various biological pathways.
Further studies are required to determine specific interactions at the molecular level, including binding affinities and kinetic parameters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume